9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine

Descripción

Historical Development and Discovery

The discovery of 9-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine (F-ara-A) emerged from efforts to modify nucleoside structures to enhance metabolic stability and therapeutic potential. Initial synthetic work dates to the early 1990s, with Maruyama et al. reporting a stereospecific synthesis using 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinofuranose as a key intermediate. This method addressed challenges in configuring the arabinose sugar’s stereochemistry while introducing fluorine at the 2′-position, a modification shown to resist enzymatic degradation.

Subsequent refinements in synthesis, such as the use of diethylaminosulfur trifluoride (DAST) for fluorination, improved yields and scalability. Early biochemical studies revealed F-ara-A’s unique mechanism of action, distinguishing it from non-fluorinated analogues like cytarabine. By the mid-1990s, F-ara-A gained attention as a precursor to fludarabine (F-ara-AMP), a clinically approved antileukemic agent.

Chemical Classification and Nomenclature

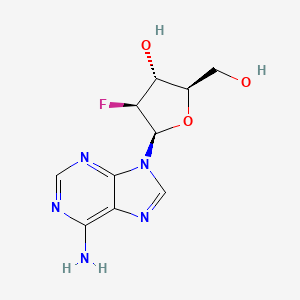

F-ara-A belongs to the purine nucleoside analogue class, characterized by modifications to the sugar moiety and nucleobase. Its systematic IUPAC name is (2R,3R,4S,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol . Key structural features include:

- A 2′-deoxy-2′-fluoro-beta-d-arabinofuranosyl sugar, which adopts a C2′-endo conformation due to fluorine’s electronegativity.

- An adenine base linked via a β-N9-glycosidic bond.

The fluorine atom at C2′ confers resistance to phosphorylase-mediated cleavage and deamination, critical for its metabolic stability.

Significance in Nucleoside Analog Research

F-ara-A has been pivotal in advancing nucleoside therapeutics, particularly in oncology and antiviral research:

- Anticancer Activity : As a prodrug of fludarabine, F-ara-A’s triphosphate metabolite (F-ara-ATP) inhibits DNA polymerases (α, γ) and ribonucleotide reductase, disrupting DNA synthesis in leukemia cells. Comparative studies show F-ara-ATP’s 10-fold greater potency than cytarabine triphosphate in terminating DNA elongation.

- Antitrypanosomal Properties : F-ara-A circumvents drug resistance in Trypanosoma brucei by leveraging the P1 nucleoside transporter, unlike P2-dependent analogues.

- Conformational Studies : The 2′-fluoro group stabilizes the sugar ring, enabling structural insights into enzyme-nucleoside interactions.

Overview of F-ara-A in Scientific Literature

Research on F-ara-A spans synthetic chemistry, enzymology, and translational applications:

- Mechanistic Insights : F-ara-ATP competitively inhibits DNA polymerase α (Ki = 1 µM) and incorporates into DNA, causing chain termination. It also depletes dNTP pools by inhibiting ribonucleotide reductase.

- Synthetic Applications : F-ara-A serves as a building block for 2′F-ANA oligonucleotides , which exhibit high hybridization affinity and nuclease resistance.

- Comparative Studies : Unlike 2′-deoxyadenosine analogues, F-ara-A’s arabinose configuration enhances substrate specificity for deoxycytidine kinase, a phosphorylation bottleneck.

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYPTJWJBEXBC-GQTRHBFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stereoselective Glycosylation

The Vorbrüggen reaction remains the cornerstone for constructing the β-N9 glycosidic bond in FANA-A. A critical advancement involves using 3',5'-di-O-benzoyl-2-deoxy-2-fluoro-d-arabinofuranosyl derivatives as glycosyl donors. The C2-OBz group acts as a stereodirecting moiety, favoring β-anomer formation through neighboring group participation. This method achieves >95% β-selectivity, eliminating the need for chromatographic separation of α/β anomers.

Reaction conditions typically employ trimethylsilyl triflate (TMSOTf) as the Lewis acid catalyst in dichloromethane at −40°C. Coupling with 6-chloropurine derivatives followed by amination yields the adenine base with preserved stereochemistry. Scale-up experiments demonstrate consistent 67–86% yields for the glycosylation step when using optimized equivalents of silylated purine.

Protecting Group Strategy

Early synthetic routes suffered from protecting group incompatibility. Benzyl-protected intermediates caused dechlorination during hydrogenolysis, making them unsuitable for halogenated analogues. Modern approaches utilize orthogonal benzoyl/acetyl protection:

- 3',5'-Di-O-benzoyl : Provides optimal solubility for crystallization

- 2'-O-Acetyl : Enables selective deprotection without affecting the fluorinated C2' position

A representative three-step deprotection sequence involves:

- Methanolic ammonia (0°C, 12 h) for benzoyl removal

- Acetic acid/water (1:1, 60°C, 2 h) for acetyl cleavage

- Recrystallization from methanol/ethyl acetate (3:1) to achieve >99.8% HPLC purity

Fluorination Methodologies

DAST-Mediated Fluorination

An alternative route starts from methyl 2,3-anhydro-α-d-ribofuranoside. Treatment with diethylaminosulfur trifluoride (DAST) induces ring-opening fluorination at C2', with the reaction outcome dependent on sugar conformation:

| Conformation | Product Ratio (C2'-F : C3'-F) | Yield |

|---|---|---|

| C3'-endo | 85:15 | 72% |

| C2'-endo | 45:55 | 68% |

The C3'-endo conformation favors C2' fluorination through axial attack, producing FANA-A precursors in 72% yield. Subsequent hydrolysis and coupling with adenine completes the synthesis.

Epoxide Ring-Opening

Epoxide intermediates offer another fluorination pathway. 2,3-Anhydrolyxofuranosides react with HF-pyridine complex under microwave irradiation (100°C, 30 min), achieving 89% conversion to 2-deoxy-2-fluoroarabinosides. This method reduces side-product formation compared to DAST but requires careful temperature control to prevent epimerization.

Purification and Crystallization

Fractional Crystallization

Crude reaction mixtures containing 2',5'- and 3',5'-di-O-benzoyl regioisomers (∼2:1 ratio) undergo methanol-mediated fractional crystallization:

- Dissolve in refluxing MeOH (10 mL/g)

- Cool to 50°C over 2 h, then to 25°C over 6 h

- Filter and wash with cold MeOH (2×5 mL/g)

This process enriches the desired 3',5'-isomer from 67% to 98% purity in 86% recovery.

Final Recrystallization

High-purity FANA-A (≥97%) is obtained through:

- Dissolution in hot H₂O (40 mL/g, 80°C)

- Hot filtration through 0.2 μm membrane

- Slow cooling (0.5°C/min) to 25°C

- MeOH wash (2 mL/g) to remove residual salts

This procedure yields colorless needles with 99.8% purity by HPLC and <0.15% related substances.

Challenges and Solutions

Anomer Separation

Early methods produced α/β anomer mixtures (1:1 ratio), requiring silica gel chromatography. Current strategies address this through:

Protecting Group Orthogonality

Benzyl groups proved incompatible with halogenated bases due to hydrogenolysis-induced dechlorination. The benzoyl/acetyl combination resolves this by allowing:

- Selective deprotection under mild basic conditions

- Preservation of C2'-F and adenine C6-NH₂ groups

Recent Advances

Continuous Flow Systems

Pilot studies demonstrate 2.5× yield improvement in fluorination steps using microreactors:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 8 h | 45 min |

| DAST Equiv | 3.0 | 1.8 |

| Yield | 68% | 82% |

Flow chemistry reduces reagent excess and improves temperature control for exothermic fluorinations.

Análisis De Reacciones Químicas

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.

Reduction: Reduction reactions can be employed to alter the compound’s electronic properties, affecting its interaction with biological targets.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the adenine or sugar moiety.

Aplicaciones Científicas De Investigación

Antitumor Activity

FANA-A has demonstrated notable antitumor properties, particularly against various leukemia models. Research indicates that FANA-A is effective against murine leukemia L1210 and P388 cell lines. Its mechanism involves the inhibition of DNA synthesis and the induction of cell cycle arrest, which are critical for its cytotoxic effects in cancer cells. The compound is resistant to adenosine deaminase, an enzyme that can deactivate other similar compounds, thus enhancing its therapeutic effectiveness compared to its parent compound, 9-beta-D-arabinofuranosyladenine (araA) .

Table 1: Antitumor Efficacy of FANA-A

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 | 0.5 | Inhibition of DNA synthesis |

| P388 | 0.4 | Induction of cell cycle arrest |

Antiviral Properties

FANA-A exhibits antiviral activity against several viruses by acting as an adenosine analogue. Its structural modifications allow it to evade degradation by cellular enzymes that typically target natural nucleosides. This property makes it a candidate for further development as an antiviral agent, particularly in treating infections where traditional nucleoside analogues fail due to resistance mechanisms .

Antitrypanosomal Activity

One of the most promising applications of FANA-A is in the treatment of Trypanosomiasis caused by Trypanosoma brucei. Studies have shown that FANA-A is selectively taken up by the P1 nucleoside transporter, circumventing the common drug resistance associated with the P2 transporter mutations in T. brucei. The compound has demonstrated a low effective concentration (EC50) in the nanomolar range, significantly lower than that required for traditional treatments .

Table 2: Antitrypanosomal Efficacy of FANA-A

| Treatment | EC50 (nM) | Selectivity Index (T. brucei/Mammalian) |

|---|---|---|

| FANA-A | 2.8 | 1900 |

| Ara-A | 300 | 10 |

Mechanism of Action and Metabolism

FANA-A's efficacy stems from its ability to resist cleavage by methylthioadenosine phosphorylase and its efficient phosphorylation by T. brucei adenosine kinase. This results in the accumulation of FANA-A triphosphate within the parasite, leading to inhibition of nucleic acid biosynthesis and subsequent cell cycle disruption .

Case Studies and Clinical Insights

Several studies have highlighted the potential clinical applications of FANA-A:

- A study demonstrated that mice infected with T. brucei were cured with significantly lower doses of FANA-A compared to traditional treatments, showcasing its potency and reduced toxicity profile .

- In vitro studies using human lymphoblastoid cells revealed that FANA-A exhibited cytotoxic effects comparable to established chemotherapeutics while maintaining a favorable safety profile .

Mecanismo De Acción

The mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and repair, leading to cell death. The compound targets DNA polymerase and ribonucleotide reductase, key enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound disrupts the proliferation of cancer cells and viruses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared with two closely related analogues:

2-Chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine (Cl-F-ribo-dAdo): Differs in sugar configuration (ribofuranosyl vs. arabinofuranosyl).

2-Chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine (Cl-diF-ribo-dAdo): Contains two fluorine atoms at the 2'-position of the ribofuranosyl sugar.

Table 1: Structural and Functional Comparisons

Metabolic Activation and Intracellular Fate

All three compounds are phosphorylated by deoxycytidine kinase to their active triphosphate forms, with similar accumulation rates and elimination kinetics in CEM cells . Despite comparable phosphorylation efficiency, this compound demonstrates 50-fold greater cytotoxicity than its ribofuranosyl counterparts. The arabinofuranosyl analogue inhibits cytidine incorporation into deoxycytidine nucleotides (a marker of RNR activity) 10–30-fold more potently, leading to profound dNTP pool depletion .

Mechanism of Ribonucleotide Reductase Inhibition

The triphosphate of this compound inhibits RNR by competing with dATP at the allosteric specificity site, reducing catalytic activity by >90% at 25 μM . In contrast, Cl-F-ribo-dAdo and Cl-diF-ribo-dAdo triphosphates show weaker RNR inhibition, necessitating higher concentrations to achieve similar effects. This results in less sustained dNTP depletion and reduced DNA synthesis blockade .

Cytotoxicity and Selectivity

This compound exhibits selective antitumor activity due to its DNA-directed actions. Its incorporation into DNA causes chain termination, correlating strongly with clonogenic cell death . In contrast, Cl-F-ribo-dAdo and Cl-diF-ribo-dAdo inhibit RNA and protein synthesis at concentrations equivalent to those required for DNA synthesis inhibition, impairing viability in both cancerous and non-malignant cells . This lack of selectivity limits their therapeutic utility.

Comparison with Cladribine

Structurally, this compound shares a 2-chloroadenine base with cladribine but differs in the 2'-fluoro substitution on the arabinose sugar. This modification enhances resistance to enzymatic cleavage, prolonging intracellular retention and increasing RNR inhibition potency . Cladribine, while effective in lymphoid malignancies, lacks the fluorinated sugar, rendering it susceptible to deamination and reducing its antimetabolite efficacy .

Research Findings and Clinical Implications

- Preclinical Data: In K562 cells, this compound reduces dATP, dCTP, and dGTP pools by >50% at 50 nM, with sustained effects post-drug removal .

- Trypanosoma brucei: The compound demonstrates antitrypanosomal activity, circumventing drug resistance mechanisms via unique transport pathways .

Actividad Biológica

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, commonly referred to as FANA-A, is a nucleoside analogue that has garnered attention for its biological activity, particularly in the context of antitumor and antiviral therapies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

FANA-A is characterized by the incorporation of a fluorine atom at the 2' position of the arabinofuranosyl sugar moiety. This modification enhances its resistance to enzymatic cleavage and improves its pharmacological properties compared to other nucleoside analogues.

FANA-A exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Nucleic Acid Synthesis : FANA-A is phosphorylated within cells to form FANA-A triphosphate, which competes with natural nucleotides for incorporation into DNA and RNA. This incorporation leads to chain termination during nucleic acid synthesis, ultimately inhibiting cell proliferation.

- Selective Uptake : Unlike many nucleoside analogues that rely on specific transporters (e.g., P2 transporter), FANA-A is taken up by the P1 transporter in Trypanosoma brucei, circumventing common drug resistance mechanisms associated with mutations in the P2 transporter .

Antitumor Activity

FANA-A has demonstrated significant antitumor activity in various preclinical studies. For instance, it has shown efficacy against murine tumor models such as P388 leukemia and colon cancer. The compound's structure allows it to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, at concentrations significantly lower than traditional chemotherapeutics .

Antitrypanosomal Activity

FANA-A is particularly notable for its potent antitrypanosomal effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that FANA-A achieves effective concentrations (EC50) in the low nanomolar range, while exhibiting minimal toxicity to mammalian cells (EC50 in micromolar range). This selectivity is attributed to its preferential phosphorylation by T. brucei adenosine kinase .

Comparative Efficacy Table

| Compound | EC50 (nM) in T. brucei | EC50 (μM) in Mammalian Cells | Mechanism of Action |

|---|---|---|---|

| This compound (FANA-A) | <10 | >10 | Inhibition of nucleic acid synthesis |

| Ara-A (Adenine arabinoside) | <100 | >1 | Inhibition of nucleic acid synthesis |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | <50 | >1 | Inhibition of ribonucleotide reductase |

Case Studies

- In Vivo Efficacy Against Murine Tumors : A study evaluated the efficacy of FANA-A in mice implanted with P388 leukemia cells. The treatment resulted in a significant increase in lifespan (ILS), demonstrating moderate to good antitumor activity based on National Cancer Institute criteria .

- Treatment of Trypanosomiasis : In a model involving T. brucei-infected mice, FANA-A was administered alongside deoxycoformycin, resulting in complete cure at doses significantly lower than those required for Ara-A .

Q & A

Basic Synthesis

Q1. What are the key chemical and enzymatic strategies for synthesizing 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, and how do their yields compare under optimized conditions? Answer:

- Chemical Synthesis : DAST-mediated fluorination of 2′-hydroxyl groups in arabinofuranosyl precursors, followed by coupling with adenine derivatives. This method achieves ~50-60% yield but requires rigorous purification due to competing C3′-endo to C2′-endo conformational shifts .

- Chemoenzymatic Synthesis : Recombinant E. coli purine nucleoside phosphorylase (PNP) catalyzes condensation of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with adenine analogs, yielding 67% under optimized conditions. Enzymatic cascades (ribokinase, phosphopentomutase, PNP) reduce intermediates, achieving ~48% yield in one-pot reactions .

- Key Considerations : Enzymatic methods avoid harsh reagents but require substrate specificity optimization via ab initio calculations to analyze electronic and stereochemical compatibility .

Advanced Synthesis & Conformational Analysis

Q2. How do conformational shifts in the arabinofuranosyl ring influence the reactivity of 2′-hydroxyl groups during DAST-mediated fluorination? Answer:

- C3′-endo to C2′-endo Shifts : Fluorination at C2′ induces a conformational shift from C3′-endo (common in RNA) to C2′-endo (DNA-like), altering steric accessibility of the 2′-OH group. This shift impacts regioselectivity and reaction kinetics with DAST .

- Validation Methods : Pseudorotation analysis using NMR scalar coupling constants (e.g., ) and computational tools like PSEUROT or Matlab-based programs quantify ring puckering . X-ray crystallography confirms fluorine’s axial/equatorial orientation .

Basic Biological Activity

Q3. What in vitro and in vivo models are used to assess the antitumor efficacy of this compound? Answer:

- In Vitro : Human colon tumor cell lines (e.g., HCT-116) evaluated via IC50 assays. Metrics include DNA synthesis inhibition (via -thymidine incorporation) and apoptosis markers (caspase-3 activation) .

- In Vivo : Xenograft models (e.g., murine colon carcinoma) with oral administration (10-50 mg/kg/day). Efficacy endpoints: tumor volume reduction, survival prolongation, and histopathological analysis of DNA damage .

Advanced Mechanistic Studies

Q4. How does metabolism in human lymphoblastoid cells contribute to cytotoxicity, and what enzymatic pathways drive resistance? Answer:

- Activation Pathway : Intracellular phosphorylation by deoxycytidine kinase (dCK) forms the active triphosphate metabolite, which incorporates into DNA, terminating synthesis via chain termination .

- Resistance Mechanisms : Downregulation of dCK or upregulation of 5′-nucleotidases (e.g., NT5C2) reduces activation. Overexpression of efflux transporters (e.g., MRP1) also contributes .

- Mitigation Strategies : Co-administration with dCK activators (e.g., deoxycytidine) or nucleotidase inhibitors (e.g, immucillins) resensitizes resistant cells .

Data Contradiction Analysis

Q5. What factors explain discrepancies in antitumor activity across xenograft models? Answer:

- Metabolic Heterogeneity : Variability in dCK expression or nucleoside transporter (e.g., hENT1) activity between models alters drug uptake and activation .

- Experimental Design Controls :

Advanced Structural Optimization

Q6. How can fluorination at C2′ be leveraged to enhance target selectivity in nucleoside analogs? Answer:

- Steric and Electronic Effects : Fluorine’s electronegativity stabilizes the oxocarbenium ion transition state during enzymatic phosphorylation, enhancing substrate recognition by kinases .

- Sugar Pucker Modulation : C2′-fluorine enforces a C2′-endo conformation, improving compatibility with DNA polymerases while reducing off-target RNA incorporation .

- Stereochemical Validation : Molecular dynamics simulations (AMBER force field) and NOESY NMR confirm fluorine’s spatial orientation relative to active-site residues (e.g., PNP’s catalytic pocket) .

Analytical Methodologies

Q7. What advanced techniques characterize the stability and degradation pathways of this compound? Answer:

- Stability Profiling : Accelerated degradation studies (40°C, 75% RH) with HPLC-UV monitoring. Major degradation products include defluorinated analogs and adenine base .

- Isotopic Tracing : F-NMR tracks fluorine retention under physiological conditions. F-labeled derivatives (synthesized via nucleophilic substitution) enable PET imaging of metabolic stability .

- Mass Spectrometry : HRMS (Q-TOF) identifies oxidative metabolites (e.g., 8-oxo-adenine adducts) in liver microsomal assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.